![molecular formula C9H17NO3 B1422229 Ethyl 3-ethylmorpholine-3-carboxylate CAS No. 1305287-88-0](/img/structure/B1422229.png)
Ethyl 3-ethylmorpholine-3-carboxylate
Overview
Description
Ethyl 3-ethylmorpholine-3-carboxylate is a chemical compound with the molecular formula C9H17NO3 and a molecular weight of 187.24 g/mol . It is used in the field of chemistry, particularly as a heterocyclic building block .
Molecular Structure Analysis
The molecular structure of Ethyl 3-ethylmorpholine-3-carboxylate consists of 9 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .
Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 3-ethylmorpholine-3-carboxylate are not detailed in the search results, general reactions of ethers and carboxylic acids may apply . Ethers are known to be unreactive towards most reagents, making them excellent reaction solvents. The most common reaction of ethers is cleavage of the C–O bond using strong acids . Carboxylic acids can undergo nucleophilic acyl substitution reactions .
Scientific Research Applications
Synthesis of Coumarin Derivatives
Ethyl 3-ethylmorpholine-3-carboxylate: is used in the synthesis of coumarin derivatives , which are significant in the fields of synthetic, organic, and pharmaceutical chemistry. These derivatives find applications as food additives, cosmetics, optical devices, dyes, and drug candidates. The Knoevenagel condensation followed by intramolecular cyclization is a common method for synthesizing 3-substituted coumarin derivatives .
Pharmaceutical Chemistry
In pharmaceutical chemistry, Ethyl 3-ethylmorpholine-3-carboxylate serves as a precursor for biologically active compounds. It’s involved in the production of compounds that have potential therapeutic effects and could be used in the development of new medications .
Organic Synthesis
This compound occupies an important position in organic synthesis. It is utilized in various synthetic pathways to create complex molecules that are used in different chemical industries, including the production of materials with specific properties .
Biological Studies
Coumarins and their derivatives, which can be synthesized from Ethyl 3-ethylmorpholine-3-carboxylate , play a role in plant biochemistry and physiology. They act as antioxidants, enzyme inhibitors, and precursors of toxic substances, making them valuable for biological studies .
Polymer Science
In polymer science, the derivatives of Ethyl 3-ethylmorpholine-3-carboxylate are used to create polymers with specific characteristics. These polymers could be used in various applications, including the development of new materials with enhanced properties .
Cosmetic Industry
The compound is also present in perfumes and cosmetics. Its derivatives impart fragrance and could have other beneficial properties that are valuable in the cosmetic industry .
Food and Beverage Industry
As a component in food additives and alcoholic beverages, Ethyl 3-ethylmorpholine-3-carboxylate derivatives contribute to the flavor and aroma profiles of various products, enhancing consumer experience .
Laser Technology
In the field of laser technology, coumarin derivatives synthesized from Ethyl 3-ethylmorpholine-3-carboxylate are used as laser dyes. These dyes are crucial for creating lasers with specific wavelengths for various applications .
properties
IUPAC Name |
ethyl 3-ethylmorpholine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-3-9(8(11)13-4-2)7-12-6-5-10-9/h10H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSBDKXOBRNCNMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(COCCN1)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-ethylmorpholine-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of developing a facile synthesis for ethyl 3-ethylmorpholine-3-carboxylate?
A1: While the abstract does not specify the applications of ethyl 3-ethylmorpholine-3-carboxylate, the development of a "facile synthesis" for multigram quantities suggests it may be a valuable precursor or intermediate in various chemical processes. [] Easier access to this compound could facilitate research in areas such as drug discovery, materials science, or other fields where this specific chemical structure is relevant.
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